molecular formula C9H18O3 B8754217 2-Methyl-3-(oxan-2-yloxy)propan-1-ol

2-Methyl-3-(oxan-2-yloxy)propan-1-ol

Cat. No.: B8754217
M. Wt: 174.24 g/mol
InChI Key: JXKZGAOHTFCZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(oxan-2-yloxy)propan-1-ol is a tertiary alcohol featuring a propanol backbone substituted with a methyl group at position 2 and an oxane (tetrahydropyran) ether moiety at position 2. The oxan-2-yloxy group imparts unique steric and electronic properties, influencing solubility, stability, and reactivity. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials chemistry, where ether-protected alcohols are used to modulate polarity or protect reactive sites during multi-step reactions .

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-3-(oxan-2-yloxy)propan-1-ol

InChI

InChI=1S/C9H18O3/c1-8(6-10)7-12-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3

InChI Key

JXKZGAOHTFCZQL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)COC1CCCCO1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with 2-methyl-3-(oxan-2-yloxy)propan-1-ol but differ in substituents, leading to distinct physicochemical behaviors:

Compound Name Substituent Molar Mass (g/mol) Physical State Key Properties
This compound (Target) Oxan-2-yloxy (tetrahydropyran) ~174.24* Liquid* Moderate polarity, cyclic ether stability
(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c) Trifluoromethylphenoxy ~264.23 Liquid High electronegativity, enhanced metabolic stability
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino 159.27 Liquid Basic amine, flash point 73.9°C, density 0.875 g/cm³
(S)-2-Methyl-3-(triisopropylsilyloxy)propan-1-ol Triisopropylsilyloxy ~274.48 Oil Hydrophobic, steric hindrance, used in protection chemistry
(R)-2-Methyl-3-((3-phenylpropyl)sulfonyl)propan-1-ol Phenylpropylsulfonyl ~284.37 Solid Polar sulfonyl group, high acidity (pKa ~1-2)
2-Methyl-3-(naphthalen-1-yl)propan-1-ol Naphthyl 200.28 Solid/Liquid* Aromatic hydrophobicity, UV activity

*Estimated based on molecular formula.

Physicochemical Properties

  • Boiling Points: Linear alcohols (e.g., propan-1-ol, butan-1-ol) exhibit increasing boiling points with chain length and reduced branching due to enhanced van der Waals interactions . The target compound’s oxane ether likely increases boiling point compared to non-polar substituents (e.g., naphthyl ) but remains lower than highly polar sulfonyl derivatives .
  • Solubility : The oxane ether’s moderate polarity balances hydrophilic (ether oxygen) and hydrophobic (methyl and cyclic structure) traits, offering solubility in semi-polar solvents (e.g., ethyl acetate). In contrast, triisopropylsilyloxy and naphthyl analogs are more hydrophobic.
  • Acidity : The target’s alcohol group is less acidic than sulfonyl-substituted analogs (e.g., ) due to the electron-donating nature of the oxane ether, which stabilizes the protonated form.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.